2-(2-Methylbutan-2-yl)benzene-1,4-diol
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Overview
Description
2-(2-Methylbutan-2-yl)benzene-1,4-diol is an organic compound that belongs to the class of phenols It consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 4, and a 2-methylbutan-2-yl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbutan-2-yl)benzene-1,4-diol can be achieved through Friedel-Crafts alkylation. In this method, 1,4-dihydroxybenzene (hydroquinone) is reacted with 2-methyl-2-butanol in the presence of a strong acid such as sulfuric acid. The reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar Friedel-Crafts alkylation processes, but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylbutan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzene ring
Scientific Research Applications
2-(2-Methylbutan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Methylbutan-2-yl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,4-butanediol
- 2-(4-amino-2-methylbutan-2-yl)benzene-1,4-diol
- 1,4-Dimethoxybenzene
Uniqueness
2-(2-Methylbutan-2-yl)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of hydroxyl groups and a bulky alkyl group makes it a versatile compound with diverse applications in various fields .
Properties
IUPAC Name |
2-(2-methylbutan-2-yl)benzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-11(2,3)9-7-8(12)5-6-10(9)13/h5-7,12-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWOGPPGVRDIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=C(C=CC(=C1)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609178 |
Source
|
Record name | 2-(2-Methylbutan-2-yl)benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2349-72-6 |
Source
|
Record name | 2-(2-Methylbutan-2-yl)benzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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